molecular formula C11H17N3O5 B1662464 Pilocarpine nitrate CAS No. 148-72-1

Pilocarpine nitrate

Cat. No.: B1662464
CAS No.: 148-72-1
M. Wt: 271.27 g/mol
InChI Key: PRZXEPJJHQYOGF-GNAZCLTHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pilocarpine nitrate is a nitrate salt form of pilocarpine, an alkaloid extracted from the leaves of the Pilocarpus genus, particularly Pilocarpus jaborandi. Pilocarpine is a muscarinic receptor agonist that has been used for over a century in the treatment of glaucoma and dry mouth. This compound is primarily used in ophthalmic solutions to reduce intraocular pressure and induce miosis (pupil constriction) in patients with glaucoma .

Mechanism of Action

Target of Action

Pilocarpine nitrate is a naturally occurring alkaloid derived from the Pilocarpus plants . It primarily targets the muscarinic acetylcholine receptors (mAChRs) . These receptors play a crucial role in the parasympathetic nervous system, which is responsible for rest and digest activities. This compound is associated with parasympathomimetic effects by selectively working on these muscarinic receptors .

Mode of Action

This compound acts as a muscarinic receptor agonist . It interacts with a subtype of muscarinic receptor (M3) found on the iris sphincter muscle, causing the muscle to contract . This results in pupil constriction (miosis). This compound also acts on the ciliary muscle and causes it to contract . In addition, it causes the ciliary muscle to contract, allowing for the drainage of aqueous humor from the anterior chamber of the eye and reducing intraocular pressure related to glaucoma .

Biochemical Pathways

The activation of muscarinic receptors by this compound leads to various biochemical changes. For instance, it can lead to an increase in glandular secretions, including the sweat gland, salivary gland, lacrimal gland, gastric gland, pancreas, intestinal gland, and respiratory mucosa . This is particularly relevant in the treatment of dry mouth conditions.

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that this compound’s bioavailability is relatively low, which can limit its interaction time . This has led researchers to explore ways to improve the dosage forms of this compound, including increasing intraocular permeability and bioavailability, reducing medication times, reducing toxicity, and improving efficacy .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its ability to reduce intraocular pressure and treat dry mouth conditions . By acting on the muscarinic receptors, this compound can cause muscle contractions in the eye, leading to a decrease in intraocular pressure . This makes it useful in the treatment of glaucoma. Additionally, by stimulating glandular secretions, this compound can help alleviate symptoms of dry mouth .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can interact with this compound and potentially alter its effects . Additionally, the physiological environment, such as the pH and temperature of the body, can also impact the action of this compound.

Biochemical Analysis

Biochemical Properties

Pilocarpine nitrate is a muscarinic acetylcholine agonist . It selectively works on muscarinic receptors, leading to parasympathomimetic effects . This interaction with muscarinic receptors is key to its role in biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It stimulates the secretion of various exocrine glands, such as sweat, lacrimal, salivary, and gastrointestinal glands . Following oral administration, this compound increased the mean salivary flow rate by 2- to 10-folds than placebo .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to muscarinic receptors of the muscarinic type, which cause the trabecular meshwork to open and the aqueous humor to drain from the eye . This binding interaction with biomolecules leads to changes in gene expression and can result in enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. For instance, both groups experienced significant miosis in excess of 90 minutes . Visual acuity was significantly reduced because of accommodative changes .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, 1 mg/kg of scopolamine metal nitrate 30 minutes before pilocarpine administration is injected s.c. to reduce cholinergic action’s peripheral effects . Then 350-385 mg/kg of pilocarpine is injected intraperitoneally .

Metabolic Pathways

This compound is reported to undergo CYP2A6-mediated 3-hydroxylation to form stereoisomers of 3-hydroxypilocaripine . Pilocaripine also undergoes hydrolysis mediated by paraoxonase 1, a calcium-dependent esterase in plasma and the human liver . Pilocarpic acid is a possible metabolic product of hydrolysis .

Transport and Distribution

This compound does not bind to human or rat plasma proteins over a concentration range of 5 to 25,000 ng/mL . The effect of this compound on plasma protein binding of other drugs has not been evaluated .

Subcellular Localization

Given its role as a muscarinic acetylcholine agonist, it is likely that it interacts with muscarinic receptors located on the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pilocarpine is typically extracted from the leaves of Pilocarpus microphyllus. The extraction process involves moistening the sample with dilute sodium hydroxide to transform the alkaloid into its free-base form, followed by extraction using chloroform or a suitable organic solvent . The free-base form of pilocarpine is then reacted with nitric acid to form pilocarpine nitrate.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Pilocarpus leaves, followed by purification and conversion to the nitrate salt. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pilocarpine nitrate undergoes various chemical reactions, including:

    Hydrolysis: Pilocarpine can be hydrolyzed to form pilocarpic acid.

    Oxidation: Pilocarpine can undergo oxidation reactions, although specific conditions and products are less commonly documented.

    Substitution: Pilocarpine can participate in substitution reactions, particularly involving its imidazole ring.

Common Reagents and Conditions:

    Hydrolysis: Typically involves acidic or basic conditions.

    Oxidation: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Can involve nucleophiles or electrophiles depending on the reaction conditions.

Major Products:

Scientific Research Applications

Pilocarpine nitrate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Pilocarpine Hydrochloride: Another salt form of pilocarpine used for similar medical applications.

    Carbachol: A synthetic choline ester that also acts as a muscarinic receptor agonist.

    Bethanechol: A cholinergic agent used to treat urinary retention by stimulating muscarinic receptors.

Uniqueness: Pilocarpine nitrate is unique due to its specific use in ophthalmic solutions for glaucoma treatment. Its ability to induce miosis and reduce intraocular pressure makes it particularly valuable in managing ocular conditions. Compared to other muscarinic agonists, this compound has a well-established history of use and a favorable safety profile when used as directed .

Properties

IUPAC Name

(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;nitric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.HNO3/c1-3-10-8(6-15-11(10)14)4-9-5-12-7-13(9)2;2-1(3)4/h5,7-8,10H,3-4,6H2,1-2H3;(H,2,3,4)/t8-,10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZXEPJJHQYOGF-GNAZCLTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@H](COC1=O)CC2=CN=CN2C.[N+](=O)(O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80883277
Record name Pilocarpine nitrate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148-72-1
Record name Pilocarpine nitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pilocarpine nitrate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000148721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilocarpine nitrate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757282
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2(3H)-Furanone, 3-ethyldihydro-4-[(1-methyl-1H-imidazol-5-yl)methyl]-, (3S,4R)-, nitrate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pilocarpine nitrate salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80883277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pilocarpine nitrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.204
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PILOCARPINE NITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M20T465H6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pilocarpine nitrate
Reactant of Route 2
Pilocarpine nitrate
Reactant of Route 3
Pilocarpine nitrate
Reactant of Route 4
Pilocarpine nitrate
Reactant of Route 5
Pilocarpine nitrate
Reactant of Route 6
Pilocarpine nitrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.